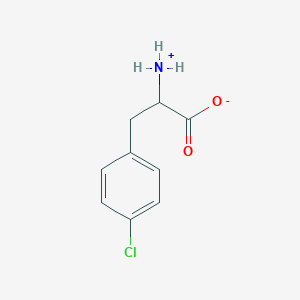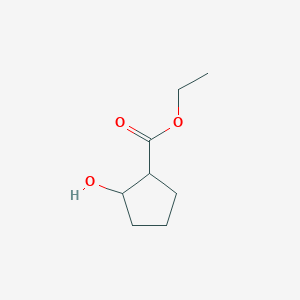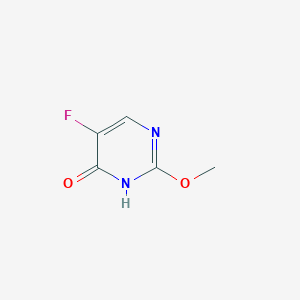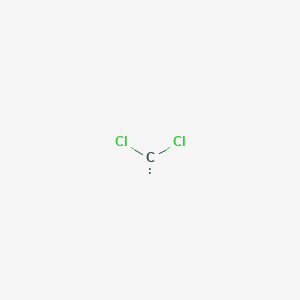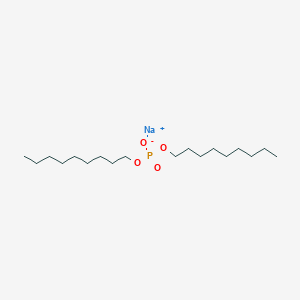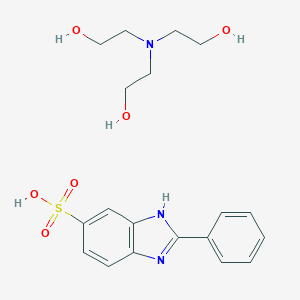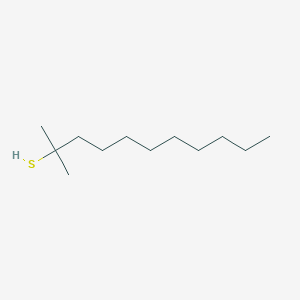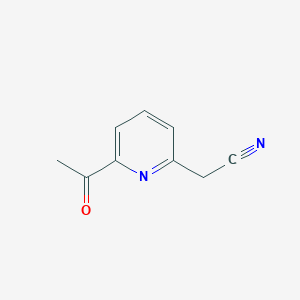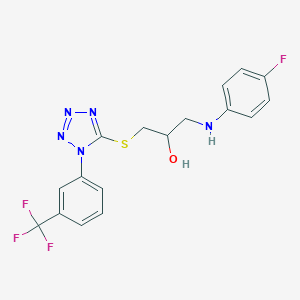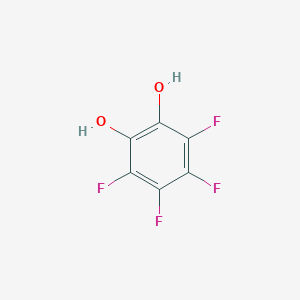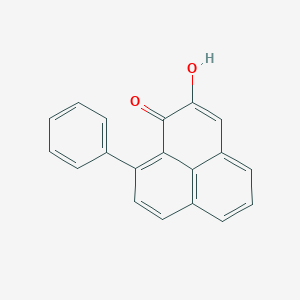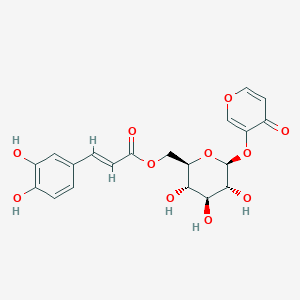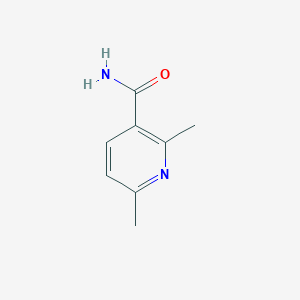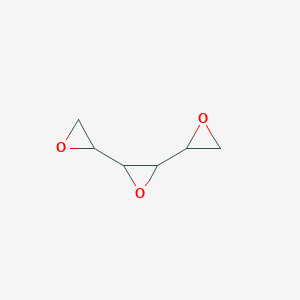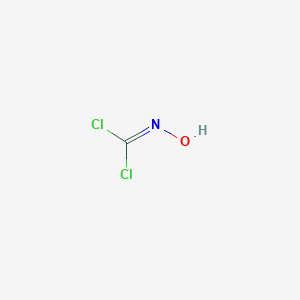
Phosgene oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosgene oxime is a potent chemical warfare agent that was first synthesized in 1929. It is also known as CX, and it is classified as a vesicant or blister agent. Phosgene oxime is a yellowish-brown liquid that has a pungent odor and is highly toxic. It is used as a chemical weapon due to its ability to cause severe skin and respiratory damage.
Wissenschaftliche Forschungsanwendungen
Detection of Phosgene
- Colorimetric and Fluorogenic Detection : A study developed a meso-oxime-substituted BODIPY probe for fast and sensitive detection of phosgene, useful for on-site monitoring in workplaces (Kim et al., 2017).
- Phosphorescent Probes : An iridium(III) complex-based sensor, Ir-OXIME, was designed for rapid, sensitive, and selective phosgene detection (Ma et al., 2020).
- Fluorescent Sensors : Several studies have developed BODIPY-based fluorescent sensors for phosgene detection, demonstrating rapid response, high selectivity, and low detection limits in both solution and gas phases (Xia et al., 2017), (Li et al., 2022).
- Chemosensors for Phosgene Sensing : Research has focused on creating chemosensors with rapid response and low detection limits for phosgene, such as a quinoline-based chemosensor (Yu et al., 2021).
Phosgene Oxime as a Chemical Weapon
- Chemical Warfare and Toxicity : A paper discussed the characteristics of phosgene oxime as a chemical weapon, including its effects on skin, eyes, and mucous membranes, and noted the absence of an antidote for poisoning (Patočka & Kuča, 2011).
- Cutaneous Exposure and Toxicity Studies : Studies on the effects of cutaneous exposure to phosgene oxime in animal models have been conducted to understand its acute and potentially long-term toxic effects (Tewari-Singh et al., 2017), (Singh et al., 2020).
Mechanism of Action and Comparative Studies
- Comparative Studies with Other Vesicants : Research comparing phosgene oxime with other vesicating agents, focusing on its unique properties and toxicities, has been conducted (Goswami et al., 2017).
Advanced Applications in Analytical Chemistry
- Rational Design of Fluorescent Sensors : Studies have focused on the rational design of unimolecular fluorescent sensors for phosgene detection, highlighting the potential for visual detection methods (Kundu & Hwang, 2012).
Medical Research
- Treatment Strategies for Phosgene-Induced Injuries : Some research has explored treatment options for phosgene-induced injuries, such as the use of delayed low-dose supplemental oxygen for acute lung injury (Grainge et al., 2010).
Eigenschaften
CAS-Nummer |
1794-86-1 |
|---|---|
Produktname |
Phosgene oxime |
Molekularformel |
CHCl2NO |
Molekulargewicht |
113.93 g/mol |
IUPAC-Name |
N-(dichloromethylidene)hydroxylamine |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |
InChI-Schlüssel |
JIRJHEXNDQBKRZ-UHFFFAOYSA-N |
SMILES |
C(=NO)(Cl)Cl |
Kanonische SMILES |
C(=NO)(Cl)Cl |
Siedepunkt |
128 °C at 760 mm Hg |
Color/Form |
Colorless prismatic crystals Colorless solid or yellowish-brown liquid |
melting_point |
39-40 °C |
Andere CAS-Nummern |
1794-86-1 |
Physikalische Beschreibung |
Phosgene oxime is a colorless liquid, odorless to fruity. Colorless, crystalline solid or yellowish-brown liquid. |
Löslichkeit |
Soluble in water, alcohol, ether and benzene In water, 2.5X10+4 mg/L at 25 °C (est) |
Synonyme |
dichloroformossina dichloroformoxine dichlorophormoxine |
Dampfdichte |
3.9 (Air = 1) |
Dampfdruck |
11.2 mm Hg at 25 °C (solid); 13 mm Hg at 40 °C (liquid) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



